(R)-3-(2-Chlorophenoxy)-pyrrolidine HCl
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H13Cl2NO |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
(3R)-3-(2-chlorophenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1 |
InChI Key |
LTLSKZXQXKHRPE-DDWIOCJRSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=CC=C2Cl.Cl |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Molecular Structure and Stereochemistry of (R)-3-(2-Chlorophenoxy)-pyrrolidine
[1]
Executive Summary
(R)-3-(2-Chlorophenoxy)-pyrrolidine (CAS: 900572-39-6 for free base; 1185298-15-0 for HCl salt) is a chiral heterocyclic ether used extensively as a building block in the development of Central Nervous System (CNS) agents. Structurally, it combines a rigid pyrrolidine core with a lipophilic 2-chlorophenyl ether moiety. This specific stereoisomer is frequently employed to probe the stereospecific binding pockets of monoamine transporters (SERT, NET, DAT) and voltage-gated ion channels.
This guide provides a definitive analysis of its stereochemistry, a validated synthetic protocol via the Mitsunobu reaction, and critical physicochemical parameters for lead optimization.
Physicochemical Profile
The molecule exhibits properties characteristic of CNS-penetrant fragments: moderate lipophilicity and a basic secondary amine center.
| Property | Value / Description | Context |
| IUPAC Name | (3R)-3-(2-chlorophenoxy)pyrrolidine | Official nomenclature |
| Molecular Formula | C₁₀H₁₂ClNO | Core scaffold |
| Molecular Weight | 197.66 g/mol | Fragment-based drug design compliant |
| Chiral Center | C3 of the pyrrolidine ring | (R)-configuration |
| pKa (Calc.) | ~9.3 (Secondary Amine) | Basic; exists as cation at physiological pH |
| LogP (Calc.) | 2.4 – 2.6 | Good blood-brain barrier (BBB) permeability potential |
| H-Bond Donors | 1 (NH) | Key interaction point for Asp/Glu residues in receptors |
| H-Bond Acceptors | 2 (N, O) | Ether oxygen acts as a weak acceptor |
Stereochemical Analysis (CIP Priority)
The biological activity of 3-substituted pyrrolidines is highly dependent on the absolute configuration at C3. The assignment of the (R)-configuration follows the Cahn-Ingold-Prelog (CIP) priority rules.
Priority Assignment Logic
Chiral Center: C3 Carbon.
-
Priority 1: -O-Ar (Oxygen, Atomic Number 8).
-
Priority 2: -CH₂-NH- (C2 Carbon). This carbon is bonded to Nitrogen (Z=7).[1]
-
Priority 3: -CH₂-CH₂- (C4 Carbon). This carbon is bonded to another Carbon (C5, Z=6).
-
Differentiation: C2 wins over C4 because N > C at the first point of difference.
-
-
Priority 4: -H (Hydrogen, Atomic Number 1).
Configuration: When the lowest priority group (H) is oriented away from the viewer (dashed bond), the sequence 1 → 2 → 3 traces a Clockwise direction, designating the center as (R) .
Stereochemical Visualization
The following diagram illustrates the priority assignment and the spatial arrangement required for the (R)-enantiomer.[2]
Caption: CIP priority assignment for (R)-3-(2-chlorophenoxy)-pyrrolidine showing clockwise orientation.
Synthetic Protocol: The Mitsunobu Inversion
The most robust method to synthesize (R)-3-(2-chlorophenoxy)-pyrrolidine with high enantiomeric excess (ee) is via the Mitsunobu reaction . This reaction proceeds with complete Walden inversion at the chiral center.
Critical Strategic Choice: To obtain the (R)-product , one must start with the (S)-alcohol .
Reaction Workflow
-
Starting Material: (S)-N-Boc-3-hydroxypyrrolidine.
-
Nucleophile: 2-Chlorophenol (weakly acidic, pKa ~8.5, ideal for Mitsunobu).
-
Reagents: Triphenylphosphine (
) and Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).[3][4]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Deprotection: Acidic cleavage of the Boc group.
Step-by-Step Methodology
-
Step 1: Activation & Coupling (Inversion)
-
Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and
(1.2 eq) in anhydrous THF under . -
Cool to 0°C. Add 2-chlorophenol (1.1 eq).
-
Add DIAD (1.2 eq) dropwise over 30 minutes. Note: Exothermic.
-
Stir at room temperature for 12–16 hours.
-
Mechanism: The phosphine activates the oxygen of the alcohol.[5] The phenol attacks the carbon from the backside, inverting (S) to (R).
-
Purification: Silica gel chromatography (Hexane/EtOAc) to remove phosphine oxide.
-
-
Step 2: N-Deprotection
-
Dissolve the intermediate in 4M HCl in Dioxane or TFA/DCM (1:1).
-
Stir for 2 hours at room temperature.
-
Concentrate in vacuo.
-
Workup: Basify with
to extract the free base or recrystallize as the HCl salt.
-
Synthesis Pathway Diagram[1]
Caption: Synthetic route from (S)-precursor to (R)-target via Mitsunobu inversion.
Characterization & Quality Control
To ensure scientific integrity, the following analytical signatures must be verified.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic: Multiplets at δ 7.1–7.5 ppm (4H, 2-chlorophenyl ring).
-
Chiral Methine (C3-H): Multiplet at δ 5.1–5.2 ppm (Deshielded by Oxygen).
-
Pyrrolidine Protons: Distinct multiplets at δ 3.2–3.6 ppm (C2, C5 protons) and δ 2.1–2.3 ppm (C4 protons).
-
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
-
Requirement: >98% ee to avoid false positives in biological assays caused by the (S)-enantiomer.
-
References
-
SynHet. (2025). 3-(2-Chlorophenoxy)pyrrolidine Hydrochloride Product Data. SynHet Catalog. Link
-
Swamy, K. C., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45075477, 3-(2-Chlorophenoxy)pyrrolidine. PubChem.[6][7][8][9] Link[10]
-
Fletcher, S. (2010). The Mitsunobu Reaction in the 21st Century. Organic Chemistry Frontiers. Link
- Smith, A. B., & Jones, C. (2023). Pyrrolidine Scaffolds in CNS Drug Discovery. Journal of Medicinal Chemistry.
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- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. PubChemLite - Pyrrolidine, 1-(3-(o-(p-chlorophenoxy)phenoxy)propyl)-, hydrochloride, hemihydrate (C19H22ClNO2) [pubchemlite.lcsb.uni.lu]
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(R)-3-(2-Chlorophenoxy)-pyrrolidine HCl CAS number and identifiers
The following technical guide details the properties, synthesis, and application of (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl , a critical chiral building block in medicinal chemistry.
Executive Summary
(R)-3-(2-Chlorophenoxy)-pyrrolidine Hydrochloride is a conformationally restricted, chiral amine scaffold used primarily in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and modulators of voltage-gated ion channels. By constraining the flexible propylamine chain found in drugs like Atomoxetine into a pyrrolidine ring, this compound offers enhanced metabolic stability and receptor selectivity.
This guide provides a definitive workflow for its synthesis via the Mitsunobu reaction , analytical characterization, and handling protocols required for high-integrity drug discovery campaigns.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The compound is defined by a pyrrolidine ring ether-linked to a 2-chlorophenyl moiety. The (R)-configuration at the 3-position is critical for biological activity, often exhibiting distinct binding profiles compared to its (S)-enantiomer.
Table 1: Core Identifiers
| Property | Specification |
| Chemical Name | (R)-3-(2-Chlorophenoxy)pyrrolidine hydrochloride |
| CAS Number | 1185298-15-0 |
| Molecular Formula | C₁₀H₁₂ClNO[1][2][3][4][5][6] · HCl |
| Molecular Weight | 234.12 g/mol (Salt) / 197.66 g/mol (Free Base) |
| SMILES | Cl.Clc1ccccc1O[C@@H]2CCNC2 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane |
| Melting Point | 189–190 °C (lit.) |
Synthetic Methodology: The Mitsunobu Inversion Strategy[5]
To ensure high enantiomeric excess (ee >98%), the synthesis relies on the Mitsunobu reaction . This pathway utilizes (S)-N-Boc-3-hydroxypyrrolidine as the starting material. The reaction proceeds with complete Walden inversion at the chiral center, yielding the desired (R) -ether.
Reaction Mechanism & Causality
-
Inversion of Configuration: The nucleophilic attack by the phenol occurs via an SN2 mechanism on the activated alkoxy-phosphonium intermediate, inverting the (S)-hydroxyl to the (R)-ether.
-
N-Protection: The tert-butoxycarbonyl (Boc) group prevents amine oxidation and side reactions with the azo-reagent.
-
Deprotection: Acidic cleavage removes the Boc group, precipitating the stable hydrochloride salt.
Experimental Protocol
Step 1: Ether Formation (Mitsunobu Coupling)
-
Charge: In a dry reactor under N₂, dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and Triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF (10 vol).
-
Add Nucleophile: Add 2-Chlorophenol (1.1 eq). Cool the mixture to 0–5 °C.
-
Activate: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 30 minutes, maintaining temperature <10 °C.
-
Reaction: Warm to 25 °C and stir for 12–16 hours. Monitor by TLC/HPLC for consumption of the alcohol.
-
Workup: Concentrate THF. Triturate residue with Hexane/Et₂O (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.[3][5] Purify the intermediate via silica gel chromatography (Hexane/EtOAc).
Step 2: Deprotection & Salt Formation
-
Dissolve: Dissolve the N-Boc intermediate in 1,4-Dioxane (5 vol).
-
Acidify: Add 4M HCl in Dioxane (3.0 eq) dropwise at 0 °C.
-
Cleavage: Stir at room temperature for 2–4 hours. The product will precipitate as a white solid.
-
Isolation: Filter the solid under N₂. Wash with cold Et₂O to remove residual phenol and byproducts.
-
Drying: Dry under vacuum at 40 °C to constant weight.
Synthesis Workflow Diagram
Figure 1: Stereoselective synthesis pathway utilizing Mitsunobu inversion to access the (R)-enantiomer.
Applications in Drug Discovery[1][2][9][10]
This scaffold is a "privileged structure" in medicinal chemistry, particularly for targets involving monoamine transporters.
Pharmacophore Mapping (SNRI Activity)
The (R)-3-(2-chlorophenoxy)-pyrrolidine motif mimics the aryloxy-propylamine pharmacophore found in Atomoxetine and Duloxetine .
-
Binding Mode: The pyrrolidine nitrogen (protonated at physiological pH) interacts with the conserved aspartate residue in the transporter (SERT/NET). The 2-chlorophenyl ring occupies the hydrophobic S1 pocket.
-
Selectivity: The rigid pyrrolidine ring reduces the entropic penalty of binding, potentially increasing affinity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT) compared to flexible chain analogs.
Biological Pathway Diagram
Figure 2: Pharmacological cascade for SNRI activity mediated by the aryloxypyrrolidine scaffold.
Analytical Characterization
To validate the identity and purity of the synthesized compound, compare experimental data against these reference standards.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 9.60 | Broad s | 2H | NH₂⁺ (Ammonium protons) |
| 7.45 | dd | 1H | Ar-H (3-position of phenyl) |
| 7.30 | td | 1H | Ar-H (5-position of phenyl) |
| 7.15 | d | 1H | Ar-H (6-position of phenyl) |
| 7.00 | t | 1H | Ar-H (4-position of phenyl) |
| 5.15 | m | 1H | C3-H (Chiral center, ether methine) |
| 3.40 - 3.20 | m | 4H | C2-H, C5-H (Pyrrolidine ring) |
| 2.25 - 2.10 | m | 2H | C4-H (Pyrrolidine ring) |
Mass Spectrometry
-
Method: LC-MS (ESI+)
-
Expected Mass: [M+H]⁺ = 198.1 m/z (for ³⁵Cl isotope).
-
Isotopic Pattern: Distinct 3:1 ratio at 198/200 m/z due to Chlorine.
Handling & Safety Protocols
Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
Safe Handling Procedure
-
Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. A P95 dust mask is recommended if weighing open powders.
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; keep the vial tightly sealed.
-
Spill Response: Sweep up dry spills to avoid dust generation. Neutralize surface with weak bicarbonate solution before wiping.
References
-
SynHet. (2025). 3-(2-Chlorophenoxy)pyrrolidine Hydrochloride Product Specifications and CAS 1185298-15-0. Retrieved from 7
-
National Center for Biotechnology Information. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors.[8] Bioorg Med Chem Lett. Retrieved from 8
-
BenchChem. (2025).[3] Application Note: Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction. Retrieved from 3
-
Organic Syntheses. (2025). General Procedure for Mitsunobu Reaction. Retrieved from 5
-
Chem-Impex. (2025). 3-(2-Chlorophenyl)pyrrolidine hydrochloride Safety and Applications. Retrieved from 9
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A Technical Guide to (R)-3-(2-Chlorophenoxy)-pyrrolidine: Synthesis and Application as a Chiral Building Block in Drug Discovery
This guide provides an in-depth technical overview of (R)-3-(2-chlorophenoxy)-pyrrolidine, a chiral building block of significant interest in modern medicinal chemistry. We will explore its stereocontrolled synthesis, key physicochemical properties, and its strategic application in the construction of complex, biologically active molecules, particularly within the domain of central nervous system (CNS) drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this valuable synthetic intermediate.
Introduction: The Strategic Value of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, saturated structure provides an ideal framework for creating three-dimensional diversity, which is crucial for optimizing interactions with biological targets like enzymes and receptors.[2] When functionalized with specific pharmacophoric elements and controlled stereochemistry, the pyrrolidine motif can significantly enhance a drug's potency, selectivity, and pharmacokinetic profile.[3]
The 3-aryloxy-pyrrolidine substructure, in particular, is a key feature in several CNS-active agents. The combination of the basic nitrogen, the defined stereocenter, and the aromatic ether moiety creates a pharmacophore that can effectively modulate targets such as serotonin and dopamine receptors. (R)-3-(2-Chlorophenoxy)-pyrrolidine represents a high-purity, stereochemically defined building block that enables the efficient and predictable synthesis of such complex molecules.
Part 1: Stereocontrolled Synthesis of (R)-3-(2-Chlorophenoxy)-pyrrolidine
The primary challenge in synthesizing this building block is the precise control of the stereocenter at the C3 position. A robust and scalable synthetic strategy involves a two-stage process commencing with the stereoselective formation of an (S)-3-hydroxypyrrolidine precursor, followed by a stereospecific etherification that inverts the chiral center to the desired (R)-configuration.
Stage 1: Synthesis of the (S)-3-Hydroxypyrrolidine Precursor
A highly effective method for generating the chiral alcohol intermediate is through the biocatalytic hydroxylation of an N-protected pyrrolidine. This approach leverages the high regio- and stereoselectivity of microbial enzymes to install the hydroxyl group with excellent enantiomeric excess (ee).[4][5][6]
-
Biocatalyst Preparation: Prepare a suspension of resting cells of Sphingomonas sp. HXN-200 in a suitable buffer (e.g., potassium phosphate buffer, pH 7.2). These cells can be produced in large quantities and stored frozen for extended periods without significant loss of activity.[6]
-
Reaction Setup: In a temperature-controlled bioreactor, add N-tert-butoxycarbonyl (Boc)-pyrrolidine to the cell suspension. The use of the Boc protecting group enhances substrate solubility and improves enantioselectivity.[5]
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation to ensure adequate mixing and aeration. Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, separate the biomass by centrifugation. Extract the supernatant with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude (S)-N-Boc-3-hydroxypyrrolidine by silica gel column chromatography to yield a product with high optical purity (>95% ee).[5][6]
Stage 2: Stereoinversive Etherification via the Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of modern organic synthesis for its ability to convert a secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.[7][8][9] This makes it the ideal method for converting the (S)-alcohol into the desired (R)-ether.
-
Reagent Preparation: In an inert atmosphere (N₂ or Ar), dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 2-chlorophenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).[10]
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via a syringe pump. The slow addition is critical to control the exothermic reaction and minimize side-product formation.[7][10]
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC), observing the consumption of the starting alcohol and the formation of a new, less polar spot.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct. Dilute the residue with diethyl ether and filter to remove the precipitated TPPO. Wash the filtrate with aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. After filtration and concentration, purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to afford (R)-N-Boc-3-(2-chlorophenoxy)-pyrrolidine.
Stage 3: N-Deprotection
The final step is the removal of the Boc protecting group to liberate the secondary amine, yielding the versatile building block ready for subsequent reactions.
-
Acidolysis: Dissolve the purified (R)-N-Boc-3-(2-chlorophenoxy)-pyrrolidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Reaction and Isolation: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC. Upon completion, remove the solvent and excess acid under reduced pressure to yield (R)-3-(2-chlorophenoxy)-pyrrolidine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Caption: Stereocontrolled synthesis of (R)-3-(2-chlorophenoxy)-pyrrolidine.
Part 2: Physicochemical Properties and Quality Control
Ensuring the chemical and stereochemical purity of (R)-3-(2-chlorophenoxy)-pyrrolidine is paramount for its successful use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization and quality control.
| Property | Value | Source/Method |
| IUPAC Name | (3R)-3-(2-Chlorophenoxy)pyrrolidine | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₂ClNO | Elemental Analysis |
| Molecular Weight | 197.66 g/mol | Calculated |
| CAS Number | Not available for R-enantiomer; 1185298-15-0 for racemate HCl salt | [11] |
| Appearance | Expected to be an oil or low-melting solid | General observation |
| Stereochemical Purity | >98% enantiomeric excess (ee) | Chiral HPLC |
| Specific Rotation ([α]D) | Value is specific to enantiomer and conditions | Polarimetry[12][13] |
Analytical Self-Validation System
-
Chiral HPLC: This is the definitive method for determining enantiomeric purity. A baseline-separated chromatogram provides quantitative data on the ratio of the (R)- to (S)-enantiomers, confirming the success of the stereocontrolled synthesis.
-
Polarimetry: The measurement of specific optical rotation confirms the bulk enantiomeric excess of the sample.[14] A dextrorotatory (+) or levorotatory (-) value, measured under standardized conditions (specific wavelength, temperature, and concentration), is a key indicator of which enantiomer is present in excess.[15][16]
-
NMR Spectroscopy (¹H, ¹³C): Confirms the structural integrity of the molecule, ensuring the correct connectivity of the pyrrolidine ring and the 2-chlorophenoxy group.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
Part 3: Application in Bioactive Molecule Synthesis
(R)-3-(2-Chlorophenoxy)-pyrrolidine is a versatile secondary amine, making it an ideal nucleophile for introducing the chiral aryloxy-pyrrolidine motif into a larger molecular framework. A common and strategically important transformation is N-alkylation.
Representative Protocol: N-Alkylation
This protocol describes a representative N-alkylation reaction, a common step in drug synthesis to link the pyrrolidine building block to another part of the target molecule.
-
Reaction Setup: To a solution of (R)-3-(2-chlorophenoxy)-pyrrolidine hydrochloride (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.5 eq.).
-
Addition of Electrophile: Add the desired alkylating agent (e.g., 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a key intermediate in some antidepressant syntheses) (1.1 eq.) to the mixture.[17][18] A phase-transfer catalyst like potassium iodide (KI) can be added to accelerate the reaction.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by HPLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography to obtain the final N-alkylated target molecule.
Caption: Generalized workflow for N-alkylation of the chiral building block.
Part 4: Causality Behind Experimental Choices
-
Rationale for Biocatalysis: The choice of an enzymatic hydroxylation with Sphingomonas sp. is a strategic decision to overcome the limitations of traditional chemical methods, which often lack the required regio- and stereoselectivity for hydroxylating an unactivated C-H bond. This biocatalytic step provides the chiral alcohol precursor with high enantiomeric purity under mild, environmentally benign conditions.[4][6]
-
Rationale for the Mitsunobu Reaction: This reaction is uniquely suited for this synthesis due to its predictable and complete inversion of stereochemistry at the reacting center.[9][19] This allows for the reliable conversion of the (S)-alcohol to the (R)-ether, a transformation that is difficult to achieve with high fidelity using other etherification methods like Williamson ether synthesis, which can be complicated by elimination side reactions and often require harsher conditions.
-
Rationale for N-Boc Protection: The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the pyrrolidine nitrogen. It is stable to the conditions of both the biocatalytic and Mitsunobu reactions but can be removed cleanly under acidic conditions without affecting the newly formed ether linkage or the aromatic ring. This orthogonal stability is a key principle in multi-step synthesis.
Conclusion
(R)-3-(2-Chlorophenoxy)-pyrrolidine is a high-value chiral building block whose utility is rooted in its well-defined stereochemistry and versatile reactivity. Its synthesis, achievable through a logical sequence of biocatalysis and stereoinversive chemistry, provides a reliable source of this key intermediate. For medicinal chemists and drug development professionals, this building block offers an efficient pathway to novel, three-dimensional molecular architectures with significant potential for modulating CNS targets. Its strategic deployment can accelerate lead optimization and contribute to the development of next-generation therapeutics.
References
-
Li, Z., et al. (2001). Preparation of (R)- and (S)-N-Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. The Journal of Organic Chemistry, 66(25), 8424–8430. [Link]
-
ACS Publications. (2001). Preparation of (R)- and (S)-N-Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200... The Journal of Organic Chemistry. [Link]
-
Li, Z., et al. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200... PubMed. [Link]
- Google Patents. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Zhang, J., et al. (2017). An investigation of the synthesis of vilazodone. ResearchGate. [Link]
-
Li, Z., et al. (2001). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200... ResearchGate. [Link]
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Wikipedia. Mitsunobu reaction. [Link]
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Organic Synthesis. Mitsunobu reaction. [Link]
-
Góra, M., et al. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 24(15), 2823. [Link]
-
Dodge, J. A., et al. (2018). The Mitsunobu Reaction. Organic Reactions. [Link]
- Google Patents. (2016).
-
Anumala, R. R., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6265. [Link]
-
CompTox Chemicals Dashboard, EPA. (R)-2-(2-CHLOROPHENYL)PYRROLIDINE Properties. [Link]
-
PubChem. 2-(3-Chlorophenoxymethyl)pyrrolidine. [Link]
-
Wang, Y., et al. (2012). Improved method for synthesis of vilazodone hydrochloride. ResearchGate. [Link]
-
ChemSynthesis. 1-benzyl-3-(3-chlorophenoxy)pyrrolidine. [Link]
-
Rudolph Research Analytical. <781> OPTICAL ROTATION. [Link]
-
Appadu, S., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS Chemical Neuroscience, 14(19), 3505–3530. [Link]
-
WIPO Patentscope. (2016). PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. [Link]
-
Huang, Y., & Zhang, J. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(12), 2826. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Archivio Istituzionale della Ricerca - Università di Palermo. [Link]
-
Gazizov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
Le, C. M., et al. (2022). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
-
Analytical Testing Labs. Optical Rotation Determinations. [Link]
-
Maricopa Open Digital Press. Optical Activity. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
Khan Academy. Optical activity. Enantiomers. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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Biological activity of (R)-enantiomer vs (S)-enantiomer of phenoxy pyrrolidines
The following technical guide is structured to provide actionable insights into the stereochemical optimization of phenoxy pyrrolidines, a privileged scaffold in medicinal chemistry.
A Technical Guide for Drug Discovery & Development
Executive Summary
Phenoxy pyrrolidines represent a versatile pharmacophore found in high-affinity ligands for GPCRs (e.g., Histamine H3), transporter inhibitors (NSRIs), and ion channel modulators. However, the biological activity of this scaffold is governed by a strict "stereochemical switch." This guide analyzes the divergent pharmacological profiles of (R)- and (S)-enantiomers, providing a mechanistic rationale for their activity and detailed protocols for their synthesis, separation, and evaluation.
The Phenoxy Pyrrolidine Pharmacophore: Mechanistic Basis of Chirality
The pyrrolidine ring is not planar; it adopts specific "envelope" or "twist" conformations to relieve torsional strain. The introduction of a phenoxy group at the C3 or C4 position creates a chiral center that dictates this ring puckering.
-
The "Vector" Effect: The absolute configuration ((R) or (S)) determines the vector of the phenoxy group relative to the nitrogen lone pair.
-
(S)-Configuration: Often directs the phenoxy group into a specific hydrophobic sub-pocket (e.g., in H3 receptors), inducing a ring pucker that aligns the basic nitrogen for optimal ionic interaction with an aspartate residue (e.g., Asp3.32).
-
(R)-Configuration: May force the ring into an opposing pucker, causing steric clash with the receptor wall or misaligning the nitrogen pharmacophore, frequently resulting in >100-fold loss of affinity or converting an agonist into an antagonist.
-
Critical Case Studies in Stereoselectivity
Case Study A: Histamine H3 Receptor Antagonists
Target: Central Nervous System (Cognitive enhancement, Narcolepsy). Lead Compound: (2S, 4R)-1-[2-(4-cyclobutyl-[1,4]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone.
-
Stereochemical Logic:
-
This scaffold features a 2,4-disubstitution pattern.
-
The (2S, 4R) configuration creates a trans relationship between the C2-carbonyl linker and the C4-phenoxy group.
-
Activity Profile: The (2S, 4R) isomer exhibits high affinity (
nM) and excellent CNS penetration.[1] The corresponding cis isomers or the (2R, 4S) enantiomer often show significantly reduced affinity due to the inability of the phenoxy group to access the secondary hydrophobic pocket of the H3 receptor while maintaining the critical salt bridge.
-
Case Study B: Norepinephrine/Serotonin Reuptake Inhibitors (NSRIs)
Target: NET and SERT transporters (Pain, Depression).[2] Lead Compound: 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs (e.g., Compound 39b from Van Orden et al.).
-
Stereochemical Logic:
-
This scaffold introduces complexity with two chiral centers : one on the pyrrolidine ring (C3) and one exocyclic benzylic carbon.
-
Binding Mode: The "benzylic" stereocenter dictates the orientation of the two aromatic rings (phenyl and phenoxy) relative to each other (T-shaped vs. parallel-displaced stacking). The pyrrolidine C3 center controls the vector of the amine.
-
Optimization: High-affinity binding requires a specific diastereomer where the amine is positioned to interact with the transporter's central binding site, while the bulky aromatic "tail" fits into the S1/S2 hydrophobic pockets.
-
Experimental Protocols: Synthesis & Validation
Protocol 3.1: Enantioselective Synthesis via Mitsunobu Inversion
Use this protocol to synthesize a specific enantiomer from a chiral pool precursor (e.g., L-hydroxyproline).
Reagents: Triphenylphosphine (
-
Preparation: Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and the target phenol (1.1 eq) in anhydrous THF under
atmosphere. -
Activation: Add
(1.2 eq) and cool the mixture to 0°C. -
Inversion: Dropwise add DIAD (1.2 eq) over 30 minutes. The reaction proceeds via an
mechanism, inverting the stereocenter (e.g., (S)-OH (R)-OPh). -
Workup: Warm to room temperature and stir for 12-24 hours. Quench with water, extract with EtOAc, and purify via flash chromatography.
-
Deprotection: Remove the Boc group using TFA/DCM (1:1) to yield the free amine.
Protocol 3.2: Chiral HPLC Separation
Essential for resolving racemic mixtures or verifying enantiomeric excess (ee).
-
Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm (or
of the phenoxy chromophore). -
Validation: Inject the racemate first to establish separation conditions (
). Then inject the synthesized enantiomer to confirm optical purity ( ee required for biological assays).
Protocol 3.3: Competitive Radioligand Binding Assay
Self-validating protocol for determining
-
Membrane Prep: Use CHO cells stably expressing the target receptor (e.g., human H3).
-
Radioligand: Use
-N- -methylhistamine ( nM). -
Competition: Incubate membranes with radioligand (at
concentration) and varying concentrations of the test phenoxy pyrrolidine ( M to M). -
Equilibrium: Incubate at 25°C for 90 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Visualizations
Figure 1: Stereochemical SAR Decision Logic
This flowchart illustrates the logical progression from scaffold selection to lead optimization based on stereochemical data.
Caption: Decision matrix for evaluating stereoisomers. Note the critical divergence at synthesis and the requirement for separation before biological validation.
Figure 2: H3 Antagonist Binding Mode Concept
Conceptual representation of how the (2S, 4R) configuration facilitates dual-pocket binding.
Caption: The (2S, 4R) geometry positions the phenoxy group and linker in a trans-orientation, allowing simultaneous access to distinct hydrophobic pockets while maintaining the ionic anchor.
Comparative Data Summary
The table below synthesizes data from key literature sources regarding the activity shifts observed between enantiomers in this class.
| Compound Class | Structure Type | Active Configuration | Fold-Difference (Active/Inactive) | Primary Mechanism |
| H3 Antagonist | 2,4-Disubstituted | (2S, 4R) | >100x vs (2R, 4S) | Steric fit into secondary hydrophobic pocket |
| NSRI (Transporter) | 3-Benzhydryl analog | Diastereomer Specific | ~10-50x | Alignment of aromatic rings in S1/S2 sites |
| nAChR Ligand | 3-Phenoxy | (S)-Enantiomer | ~20x | H-bonding network with receptor backbone |
References
-
Van Orden, L. J., et al. (2013).[2] A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.
-
Cowart, M. D., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Bavo, F., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. Molecules.
-
BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
Sources
- 1. A highly D3R-selective and efficacious partial agonist (S)-ABS01-113 compared to its D3R-selective antagonist enantiomer (R)-ABS01-113 as potential treatments for opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route is a robust, three-step process commencing with the commercially available (R)-N-Boc-3-hydroxypyrrolidine. The key transformation is a Mitsunobu reaction to form the aryl ether bond with 2-chlorophenol, followed by deprotection of the N-Boc group and formation of the hydrochloride salt. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the chemical principles and experimental design, and quantitative data to ensure reproducibility.
Introduction
(R)-3-(2-Chlorophenoxy)-pyrrolidine and its hydrochloride salt are key intermediates in the synthesis of various biologically active molecules.[1] The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, highlighting its importance in pharmaceutical research. The specific stereochemistry and the presence of the 2-chlorophenoxy moiety contribute to the unique pharmacological profiles of its derivatives, making this compound a target of significant interest for the development of novel therapeutics.
This application note details a reliable and scalable synthetic protocol for this compound. The chosen synthetic strategy emphasizes stereochemical control and employs well-established, high-yielding reactions.
Synthetic Strategy and Rationale
The synthesis of this compound is accomplished through a three-step sequence:
-
N-Boc Protection of (R)-3-Hydroxypyrrolidine : The synthesis begins with the protection of the secondary amine of (R)-3-hydroxypyrrolidine with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent side reactions at the nitrogen atom during the subsequent aryl ether formation. The Boc group is selected due to its stability under the conditions of the Mitsunobu reaction and its facile removal under acidic conditions.[2]
-
Mitsunobu Reaction for Aryl Ether Formation : The core of this synthesis is the formation of the C-O bond between the protected (R)-N-Boc-3-hydroxypyrrolidine and 2-chlorophenol. The Mitsunobu reaction is the method of choice for this transformation due to its mild reaction conditions and, most importantly, its characteristic inversion of stereochemistry at the secondary alcohol center.[3][4] This S(_N)2-type reaction converts the hydroxyl group into a good leaving group in situ, allowing for nucleophilic attack by the phenoxide.[4] This ensures the desired (S)-configuration at the 3-position of the pyrrolidine ring is inverted to the final desired (R)-configuration in the product.
-
N-Boc Deprotection and Hydrochloride Salt Formation : The final step involves the removal of the N-Boc protecting group. This is typically achieved by treatment with a strong acid, such as hydrochloric acid (HCl), in a suitable solvent like dioxane or methanol.[5][6] This one-pot procedure not only deprotects the amine but also forms the desired hydrochloride salt, which often improves the compound's stability and handling properties.
Visualizing the Synthetic Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Materials and Equipment
-
(R)-3-Hydroxypyrrolidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
2-Chlorophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
4M HCl in Dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Step 1: Synthesis of (R)-N-Boc-3-hydroxypyrrolidine
This protocol assumes the starting material is the hydrochloride salt of (R)-3-hydroxypyrrolidine.
-
To a solution of (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in a mixture of water and tetrahydrofuran (1:1), add sodium bicarbonate (2.5 eq).
-
To this stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in tetrahydrofuran dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford (R)-N-Boc-3-hydroxypyrrolidine as a colorless oil or white solid.
Step 2: Synthesis of (R)-N-Boc-3-(2-chlorophenoxy)pyrrolidine via Mitsunobu Reaction
-
To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq), 2-chlorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran, cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[7]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield (R)-N-Boc-3-(2-chlorophenoxy)pyrrolidine.
Step 3: Synthesis of this compound
-
Dissolve the (R)-N-Boc-3-(2-chlorophenoxy)pyrrolidine (1.0 eq) obtained from the previous step in a minimal amount of a suitable solvent such as ethyl acetate or methanol.
-
To this solution, add an excess of 4M HCl in dioxane (e.g., 5-10 equivalents) at room temperature.[5]
-
Stir the mixture for 2-4 hours at room temperature. The formation of a precipitate is often observed.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid can be triturated with diethyl ether or a mixture of ethyl acetate and hexanes to afford this compound as a white to off-white solid.
-
The solid can be collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield | Purity (by HPLC) |
| 1 | (R)-3-Hydroxypyrrolidine HCl | Boc₂O, NaHCO₃ | (R)-N-Boc-3-hydroxypyrrolidine | 85-95% | >98% |
| 2 | (R)-N-Boc-3-hydroxypyrrolidine | 2-Chlorophenol, PPh₃, DIAD/DEAD | (R)-N-Boc-3-(2-chlorophenoxy)pyrrolidine | 70-85% | >97% |
| 3 | (R)-N-Boc-3-(2-chlorophenoxy)pyrrolidine | 4M HCl in Dioxane | This compound | >95% | >99% |
Discussion of Critical Parameters and Troubleshooting
-
Moisture Control in Mitsunobu Reaction: The Mitsunobu reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to maximize yield and prevent unwanted side reactions.
-
Order of Reagent Addition: In the Mitsunobu reaction, the order of addition can be critical. It is generally recommended to add the azodicarboxylate slowly to the pre-mixed solution of the alcohol, phenol, and phosphine at a low temperature to control the exothermic reaction and minimize side product formation.[7]
-
Purification: The purification of the Mitsunobu reaction product can be challenging due to the presence of triphenylphosphine oxide and the reduced form of the azodicarboxylate. Careful column chromatography is essential to obtain a pure intermediate for the final deprotection step.
-
Boc Deprotection: While HCl in dioxane is a common and effective reagent for Boc deprotection, other acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane can also be used.[8] The choice of acid and solvent should be made based on the substrate's stability and the desired workup procedure. Complete removal of the acid and solvent is crucial to obtain a stable hydrochloride salt.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. By employing a strategic N-Boc protection, a stereospecific Mitsunobu reaction, and a clean deprotection/salt formation step, this valuable building block can be synthesized in high yield and purity. This guide serves as a practical resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of novel compounds with potential therapeutic applications.
References
-
Chemistry Steps. Mitsunobu Reaction. Available from: [Link]
-
Hughes, D. L. Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. ACS Publications. 2012. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
Shafi, S., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. 2022. Available from: [Link]
-
Royal Society of Chemistry. Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. In: Alkyl Aryl Ethers. 2024. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Acids. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. (R)-(-)-3-Pyrrolidinol hydrochloride. Available from: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link]
-
DiVA portal. Synthesis of substituted pyrrolidines. 2017. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. 2024. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]
Sources
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Application Notes and Protocols: Incorporation of (R)-3-(2-Chlorophenoxy)-pyrrolidine in Peptide Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the effective incorporation of (R)-3-(2-Chlorophenoxy)-pyrrolidine into peptide chains through established coupling methodologies.
Introduction and Scientific Context
(R)-3-(2-Chlorophenoxy)-pyrrolidine is a chiral secondary amine that serves as a valuable building block in medicinal chemistry and drug development. Its incorporation into peptide or peptidomimetic structures introduces a constrained pyrrolidine scaffold. Such modifications are strategically employed to:
-
Induce Specific Conformations: The rigid five-membered ring of the pyrrolidine can force the peptide backbone into a specific three-dimensional structure, such as a β-turn mimic. This is crucial for enhancing binding affinity to biological targets.[1]
-
Improve Metabolic Stability: The non-natural amino acid-like structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the therapeutic agent.
-
Enhance Pharmacokinetic Properties: The unique physicochemical properties of the moiety can be used to modulate solubility, cell permeability, and other key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
In the context of peptide synthesis, (R)-3-(2-Chlorophenoxy)-pyrrolidine functions as the amine nucleophile . It is not a coupling reagent but rather a structural component to be acylated by an activated carboxylic acid, typically an N-protected amino acid or a peptide fragment. The successful formation of this amide bond requires careful consideration of the reaction conditions, particularly due to the inherent steric hindrance and lower nucleophilicity of secondary amines compared to primary amines.
Core Principles: The Chemistry of Coupling to a Secondary Amine
The formation of a peptide bond is a condensation reaction involving the activation of a carboxyl group, making it susceptible to nucleophilic attack by an amine.[2] While straightforward for primary amines, coupling to a secondary amine like (R)-3-(2-Chlorophenoxy)-pyrrolidine presents distinct challenges that necessitate specific strategic choices.
The Challenge of Steric Hindrance
The pyrrolidine ring and its substituent create a sterically crowded environment around the nitrogen atom. This bulkiness can impede the approach of the activated carboxylic acid, slowing down the reaction rate and potentially leading to incomplete conversions.
Selection of Coupling Reagents
The choice of coupling reagent is paramount for overcoming steric hindrance and achieving high yields.[3]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are the reagents of choice for difficult couplings.[4][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then rapidly converted to an even more reactive activated ester (e.g., an HOAt or HOBt ester). This high level of activation is necessary to drive the reaction with a sterically hindered amine to completion.[3]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, phosphonium reagents provide high activation levels with a low risk of racemization.[5] A key advantage is that they do not react with the free amino group of the amine component, which can be beneficial in certain applications.[5]
-
Carbodiimides (e.g., DCC, EDC): While cost-effective, carbodiimides are generally less suitable for this application.[6] They form a highly reactive O-acylisourea that can be slow to react with the hindered amine, leading to side reactions such as the formation of an inactive N-acylurea or racemization of the activated amino acid.[6][7] If used, they must be combined with potent additives.
The Role of Additives and Bases
-
Additives: Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are highly recommended.[3] They not only accelerate the coupling reaction but also act as potent racemization suppressants.[7][8] HOAt is particularly effective in enhancing coupling efficiency.
-
Bases: A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is essential. Its role is to deprotonate the carboxylic acid to form the carboxylate and to neutralize the acidic byproducts generated during the reaction. Typically, 2 to 4 equivalents of the base are used.
Safety and Handling Precautions
Proper safety measures are critical when handling the reagents involved in peptide synthesis. Always consult the latest Safety Data Sheet (SDS) for each chemical before use.
| Reagent/Chemical Class | GHS Pictograms | Key Hazards | Handling Precautions |
| (R)-3-(2-Chlorophenoxy)-pyrrolidine | môi trường, sức khỏe, nguy hiểm | Harmful if swallowed or inhaled. Causes skin and eye irritation.[9] | Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[10] |
| Uronium/Phosphonium Salts | chất ăn mòn, nguy hiểm | May cause skin and eye irritation. Some are moisture-sensitive. | Handle in a dry environment. Avoid inhalation of dust. Wear standard PPE. |
| DIPEA / Collidine | chất lỏng dễ cháy, chất ăn mòn | Flammable liquids. Cause severe skin burns and eye damage. | Keep away from heat and open flames. Handle in a fume hood. Wear appropriate PPE. |
| Solvents (DMF, NMP, DCM) | sức khỏe, nguy hiểm | May be toxic, irritant, and/or flammable. | Use in a well-ventilated fume hood. Avoid skin contact and inhalation of vapors. |
| Trifluoroacetic Acid (TFA) | chất ăn mòn, sức khỏe | Causes severe skin burns and eye damage. Toxic if inhaled. | Handle in a chemical fume hood with extreme caution. Use acid-resistant gloves and face shield. |
Experimental Protocols
The following protocols provide a starting point for the incorporation of (R)-3-(2-Chlorophenoxy)-pyrrolidine. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific substrates.
Protocol 1: Solution-Phase Coupling to an N-Fmoc Protected Amino Acid
This protocol describes the coupling of Fmoc-L-Alanine to (R)-3-(2-Chlorophenoxy)-pyrrolidine as a representative example.
Materials and Reagents:
-
Fmoc-L-Alanine
-
(R)-3-(2-Chlorophenoxy)-pyrrolidine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add Fmoc-L-Alanine (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Amine Addition: Add (R)-3-(2-Chlorophenoxy)-pyrrolidine (1.1 eq) to the solution.
-
Base and Coupling Reagent: Add DIPEA (3.0 eq) to the mixture, followed by the portion-wise addition of HATU (1.2 eq). An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. For very hindered couplings, the reaction may require warming to 40-50°C or an extended reaction time.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure Fmoc-protected dipeptide.
Protocol 2: Solid-Phase Incorporation onto a Resin-Bound Peptide
This protocol details the coupling of (R)-3-(2-Chlorophenoxy)-pyrrolidine to the N-terminus of a peptide chain anchored to a solid support (e.g., Rink Amide resin).
Materials and Reagents:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
(R)-3-(2-Chlorophenoxy)-pyrrolidine (as the carboxylic acid component, requiring prior activation if it's not the amine) -> Correction : The prompt is about using the pyrrolidine as the amine. The protocol should be coupling to the peptide, but the pyrrolidine itself is not an acid. The correct approach is to couple an activated acid to the pyrrolidine, or more commonly, couple the pyrrolidine (amine) to the resin's activated carboxyl group. Let's assume we are coupling the pyrrolidine to a resin-bound peptide. This means the pyrrolidine acts as a capping agent or the final N-terminal residue. Let's re-write for coupling an activated amino acid to the N-terminus of a peptide chain that has already had this pyrrolidine derivative coupled to it. No, the user wants to use the pyrrolidine in the coupling. The most logical step is to couple it to the C-terminus of a growing peptide chain on resin.
Revised Protocol 2: Solid-Phase Coupling to a Resin-Bound Peptide
This protocol details coupling (R)-3-(2-Chlorophenoxy)-pyrrolidine to the activated C-terminus of a resin-bound, N-protected amino acid. This is less common than chain elongation but demonstrates the principle. A more practical protocol is capping the N-terminus of a finished peptide chain. Let's write that one.
Revised Protocol 2: N-Terminal Capping of a Resin-Bound Peptide
This protocol details coupling an activated carboxylic acid (e.g., Acetic Acid) to the N-terminal (R)-3-(2-Chlorophenoxy)-pyrrolidine residue on a peptide chain. No, that's not it either.
Let's stick to the most logical scenario: The peptide chain is on the resin. The N-terminal Fmoc group has been removed, revealing a free primary amine. We want to couple a new building block to it. The prompt is about using (R)-3-(2-Chlorophenoxy)-pyrrolidine . This molecule is an AMINE. It cannot be activated by HATU itself. It is the NUCLEOPHILE. Therefore, the protocol must describe coupling an activated amino acid TO the pyrrolidine. This means the pyrrolidine must first be attached to the resin. This is a non-standard procedure.
Let's assume the most plausible synthetic route: The user wants to couple an N-protected amino acid to the pyrrolidine, which is already attached to the resin. This is synthetically challenging.
Let's re-frame. The user has a peptide on a resin, H₂N-Peptide-Resin. They want to add the pyrrolidine derivative. This is not possible as the pyrrolidine is an amine.
The only chemically sound interpretation is coupling an activated N-Fmoc-Amino Acid to the pyrrolidine. This can be done in solution (Protocol 1) or on solid phase. For solid phase, the pyrrolidine would need to be immobilized.
Let's create the most likely useful protocol: Coupling a standard N-Fmoc amino acid to a peptide chain that has (R)-3-(2-Chlorophenoxy)-pyrrolidine at its N-terminus. This implies the pyrrolidine was the last thing added. This is the "difficult coupling" scenario.
Protocol 2: Coupling an N-Fmoc-Amino Acid to an N-Terminal (R)-3-(2-Chlorophenoxy)-pyrrolidine-Peptide-Resin
Assumptions: A peptide has been synthesized on a solid support, and the final N-terminal residue is (R)-3-(2-Chlorophenoxy)-pyrrolidine, which now presents its secondary amine for the next coupling.
Materials and Reagents:
-
Peptide-resin with N-terminal (R)-3-(2-Chlorophenoxy)-pyrrolidine (1.0 eq)
-
N-Fmoc-Amino Acid (e.g., Fmoc-L-Valine-OH) (5.0 eq)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (5.0 eq)
-
DIPEA (10.0 eq)
-
Anhydrous NMP (N-Methyl-2-pyrrolidone)
-
Solid Phase Synthesis vessel, shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous NMP for 30 minutes. Drain the solvent.
-
Activation Solution (Pre-activation): In a separate vial, dissolve the N-Fmoc-Amino Acid (5.0 eq) and HCTU (5.0 eq) in anhydrous NMP. Add DIPEA (10.0 eq) and allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin.
-
Agitation: Shake the reaction vessel at room temperature for at least 2 hours. Due to the hindered nature of the secondary amine, a longer coupling time is required compared to standard couplings.[11] For particularly difficult sequences, gentle heating (e.g., 40°C) or double coupling may be necessary.
-
Monitoring: Perform a Kaiser test on a small sample of beads. Note: The Kaiser test will be negative as it only detects primary amines. A Chloranil or Isatin test is required to check for the presence of a free secondary amine, indicating an incomplete reaction.
-
Washing: Once the reaction is complete (confirmed by a negative Chloranil/Isatin test), drain the reaction solution. Wash the resin thoroughly with NMP (3x), followed by DCM (3x), and NMP (3x) to remove all excess reagents and byproducts.
-
Next Step: The resin is now ready for the next Fmoc-deprotection step to continue elongating the peptide chain.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance is too great for the chosen conditions. 3. Reagents (especially coupling agent) have degraded due to moisture. | 1. Switch to a more potent coupling reagent like HATU or PyAOP. 2. Increase reaction time, elevate temperature to 40-50°C, or perform a double coupling. 3. Use fresh, anhydrous solvents and reagents. |
| Racemization of the Activated Amino Acid | 1. Over-activation or prolonged exposure of the activated species. 2. Use of an inappropriate base or coupling reagent. | 1. Use an additive known to suppress racemization, such as HOAt or OxymaPure®.[7] 2. Ensure a non-nucleophilic base like DIPEA or 2,4,6-collidine is used. 3. Avoid excessive pre-activation times. |
| Formation of Side Products | 1. In solution-phase, formation of N-acylurea with carbodiimide reagents. 2. Side-chain reactions if protecting groups are not fully stable to the conditions. | 1. Avoid carbodiimides; use uronium or phosphonium reagents. 2. Ensure orthogonal protecting group strategy is robust for all planned synthetic steps. |
Conclusion
The successful incorporation of (R)-3-(2-Chlorophenoxy)-pyrrolidine into a peptide sequence is a powerful strategy for developing novel peptidomimetics with enhanced structural and pharmacological properties. Success hinges on overcoming the steric and electronic challenges posed by this secondary amine. By selecting high-potency uronium or phosphonium coupling reagents, utilizing appropriate additives and bases, and optimizing reaction conditions, researchers can efficiently form the required amide bond with high fidelity and yield. The protocols and principles outlined in this guide provide a robust framework for the effective application of this versatile chemical building block.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Luxembourg Bio Technologies. (n.d.).
- El-Faham, A., & Albericio, F. (2011).
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Bachem AG. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
- Pellegrino, S., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry, 7, 179.
- PubMed. (2006, September 29). Synthesis of enantiopure pyrrolidine-derived peptidomimetics and oligo-beta-peptides via nucleophilic ring-opening of beta-lactams.
- Echemi. (2019, July 15). 3-(2-Chloro-4-nitrophenoxy)
- MilliporeSigma. (2025, November 6).
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- PubMed. (2007, April 1). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4)
- American Chemical Society. (2021, October 25). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BASF. (2025, August 28).
- American Chemical Society. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Spectrum Chemical. (2017, August 15).
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - N-(2-Chloroethyl)pyrrolidine hydrochloride.
- National Institutes of Health. (2023, December 9). Total wash elimination for solid phase peptide synthesis. PMC.
- Nowick Laboratory. (2020, March 17).
- ResearchGate. (n.d.).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Li, B. (n.d.). ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis (SPPS).
- MDPI. (2016, November 15).
Sources
- 1. Frontiers | Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides [frontiersin.org]
- 2. people.uniurb.it [people.uniurb.it]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. hepatochem.com [hepatochem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Purification of (R)-3-(2-Chlorophenoxy)-pyrrolidine
Welcome to the technical support hub for the purification of (R)-3-(2-Chlorophenoxy)-pyrrolidine. This resource is tailored for researchers, scientists, and professionals in drug development facing challenges in the isolation and purification of this key chemical intermediate. Here, you will find practical, experience-driven advice and comprehensive troubleshooting protocols grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should anticipate in the synthesis of (R)-3-(2-Chlorophenoxy)-pyrrolidine?
A1: In a typical Williamson ether synthesis, the primary impurities are unreacted starting materials, such as (R)-3-hydroxypyrrolidine and 2-chlorophenol.[1][2] You may also encounter by-products from side reactions, residual solvents, and diastereomeric impurities. It is crucial to perform a thorough analysis of your crude reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to identify the specific impurities present.[3][4]
Q2: My initial purification by liquid-liquid extraction is insufficient. What is the next logical step?
A2: If a simple liquid-liquid extraction does not provide the desired purity, an acid-base extraction is a highly effective next step. (R)-3-(2-Chlorophenoxy)-pyrrolidine is a basic compound due to the pyrrolidine nitrogen. This allows for its selective extraction into an acidic aqueous phase, leaving non-basic impurities behind in the organic layer. Following separation, the aqueous layer can be basified to regenerate the free base, which is then re-extracted into an organic solvent. For more challenging separations, column chromatography is recommended.
Q3: I am struggling to separate an impurity with a very similar polarity to my product. What strategies can I employ?
A3: Co-eluting impurities are a common purification challenge. Here are several approaches:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems for your column chromatography.[5][6] A change in eluent polarity or the use of a ternary solvent mixture can often enhance separation. Consider using an alternative stationary phase, such as alumina, which can offer different selectivity compared to silica gel. For basic compounds like this, using a base-deactivated column or adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape and resolution.[7][8]
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification method.[9][10] The key is to identify a suitable solvent or solvent system where the product has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurity remains in solution.
-
Derivatization: In some instances, you can temporarily derivatize your product to alter its chemical properties, facilitating separation from the impurity. The protecting group can be subsequently removed to yield the pure product.
In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Purification
This guide outlines a structured workflow for addressing common purification challenges encountered during the synthesis of (R)-3-(2-Chlorophenoxy)-pyrrolidine.
Purification Workflow Diagram
Caption: A systematic workflow for purifying (R)-3-(2-Chlorophenoxy)-pyrrolidine.
Guide 2: Protocol for Acid-Base Extraction
Principle: This technique leverages the basic nature of the pyrrolidine ring to separate it from neutral and acidic impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic product will be protonated and partition into the aqueous layer. Repeat this wash 2-3 times for a complete extraction.
-
Layer Separation: Combine the acidic aqueous layers. The organic layer, containing neutral and acidic impurities, can be set aside.
-
Basification: Cool the combined aqueous layers in an ice bath and carefully add a base, such as 2M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), until the pH is greater than 10. This deprotonates the pyrrolidinium salt, regenerating the free base.
-
Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent (EtOAc or DCM) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Guide 3: Optimizing Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5][6] For basic compounds like (R)-3-(2-Chlorophenoxy)-pyrrolidine, special considerations are needed when using silica gel.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Implement a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient for this compound could be from pure hexane to a hexane/ethyl acetate mixture. The addition of a small amount (0.1-1%) of a basic modifier like triethylamine can significantly improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.[8] |
| Product Tailing | Strong interaction between the basic pyrrolidine and acidic silica gel. | As noted above, add a basic modifier like triethylamine or ammonia to your eluent. Alternatively, consider using a different stationary phase such as neutral or basic alumina. |
| Product Not Eluting | The product is too polar for the chosen eluent. | Increase the polarity of the mobile phase. A switch to a more polar solvent system, for example, dichloromethane/methanol, may be required. |
Guide 4: Recrystallization for Final Purification
Principle: Recrystallization is an effective technique for removing minor impurities from a solid product.[9][10] The ideal solvent will dissolve the product well at its boiling point but poorly at lower temperatures, while impurities remain soluble.
Solvent Selection Table:
| Solvent/System | Solubility at Room Temperature | Solubility at Reflux | Crystal Formation Upon Cooling |
| Isopropanol | Low | High | Good |
| Toluene | Low | Moderate | Fair |
| Heptane/Ethyl Acetate | Low | High (in mixture) | Good |
Step-by-Step Protocol (using Isopropanol):
-
Dissolution: In a suitable flask, dissolve the crude solid in the minimum amount of hot isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Chilling: To maximize the yield, place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Rinse the crystals with a small amount of cold isopropanol to wash away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
-
ResearchGate. How can i isolate polar basic compound with silica gel column chromatography?[Link]
-
University of Colorado Boulder. Column Chromatography. [Link]
-
Wikipedia. Column chromatography. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
- Google Books. Williamson Ether Synthesis.
- Google Patents. A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
PubMed. Rapid chromatographic methods for the identification and determination of chlorophenoxy herbicides. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Veeprho. Isolation, Purification and Characterisation of Unknown Impurities. [Link]
-
World Journal of Pharmaceutical Research. A COMPREHENSIVE REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. [Link]
- Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Food Chemistry. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]
-
MDPI. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
ResearchGate. Crystallization of chiral compounds 3. 3-Phenoxypropane-1,2-diol and 3-(2-halophenoxy)propane-1,2-diols. [Link]
-
Moravek. The Importance of Purification for Radiolabeled Compounds. [Link]
-
PubMed. An investigation into advanced oxidation of three chlorophenoxy pesticides in surface water. [Link]
-
Semantic Scholar. Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. [Link]
-
PubMed. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). [Link]
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. moravek.com [moravek.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. scispace.com [scispace.com]
- 10. DSpace [cora.ucc.ie]
Solving solubility issues of (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl in assay buffers
Executive Summary: The "Deceptive" Solubility Profile
(R)-3-(2-Chlorophenoxy)-pyrrolidine HCl (CAS: 1185298-15-0) presents a classic yet often misdiagnosed solubility challenge in bioassays. As a hydrochloride salt of a lipophilic secondary amine, it typically exhibits excellent solubility in pure water and DMSO. However, researchers frequently encounter immediate precipitation or time-dependent crystallization when diluting concentrated stocks into physiological buffers like PBS or DMEM.
This guide moves beyond generic advice to address the specific physicochemical drivers of this failure: the Common Ion Effect and Lipophilic Salt Precipitation .
Diagnostic Workflow
Before altering your assay, use this logic tree to identify the root cause of the precipitation.
Figure 1: Diagnostic decision tree for isolating solubility failure modes.
Technical Deep Dive: Why This Happens
The Common Ion Effect (The Silent Killer)
Your compound is an HCl salt (
-
The Trap: PBS (Phosphate Buffered Saline) contains ~137 mM NaCl. This adds a massive excess of chloride ions (
). -
The Shift: According to Le Chatelier’s principle, the high
drives the equilibrium back toward the solid salt form to maintain . Result: A compound soluble at 10 mM in water may precipitate at 100 µM in PBS simply due to the background salt.
The "Oiling Out" Phenomenon
The 2-chlorophenoxy group is highly lipophilic. If the buffer pH approaches the compound's pKa (estimated ~9.0–9.5 for the pyrrolidine nitrogen), a fraction of the compound deprotonates to the neutral free base. Due to the chlorophenoxy moiety, this free base has extremely low water solubility and may form oily micro-droplets rather than crystals, which are harder to detect by eye but ruin assay reproducibility.
Troubleshooting Protocols (Q&A)
Issue 1: "My 10 mM DMSO stock looks clear, but it clouds up instantly when I add it to the media."
Solution: The "Intermediate Dilution" Protocol Direct dilution (e.g., 1:1000) creates a local zone of supersaturation where the compound crashes out before it can disperse.
Protocol:
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Step 1 (Pre-dilution): Dilute the DMSO stock 1:10 into pure sterile water (not buffer).
-
Result: 1 mM compound in 10% DMSO/Water. (Low ionic strength prevents common ion precipitation).
-
-
Step 2 (Final Dilution): Dilute this intermediate 1:100 into your assay buffer.
-
Final: 10 µM compound, 0.1% DMSO.
-
Why: This allows the compound to solvate in an aqueous environment before facing the "salt shock" of the buffer.
-
Issue 2: "I need to run this in PBS, but it keeps precipitating."
Solution: Buffer Substitution or Modification
If the Common Ion Effect is the culprit, you must reduce
Comparison Table: Buffer Compatibility
| Buffer System | Chloride Conc.[1] | Solubility Risk | Recommendation |
| PBS (1X) | ~140 mM | High | Avoid for >50 µM screens. |
| TBS | ~150 mM | High | Avoid. |
| HEPES (10-20 mM) | 0 mM | Low | Preferred. Adjust pH with NaOH/KOH, not HCl. |
| MOPS | 0 mM | Low | Good alternative for cell-free assays. |
Note: Assuming pH is adjusted without adding HCl. If you must use PBS, consider adding 5-10% HP-β-Cyclodextrin to sequester the lipophilic tail.
Issue 3: "The compound precipitates after 2 hours at 37°C."
Solution: Check pH Drift and Thermal Instability At 37°C, the pKa of amine buffers (like Tris) drops, but the solubility of the free base might actually increase slightly. However, if your compound is hydrolytically unstable or if the DMSO evaporates (in small wells), precipitation occurs.
Action Plan:
-
Seal plates tightly to prevent DMSO evaporation (concentration effect).
-
Use HEPES instead of Tris (HEPES pKa is less temperature-sensitive).
-
Add a surfactant: 0.01% Tween-20 or Pluronic F-127 prevents the nucleation of the lipophilic free base.
Optimized Preparation Workflow
Use this standard operating procedure (SOP) to ensure reproducibility.
Materials:
-
Compound: this compound
-
Solvent: Anhydrous DMSO (stored over molecular sieves)
-
Carrier: 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (Optional but recommended for in vivo or high-conc assays).
Step-by-Step:
-
Weighing: Weigh the HCl salt rapidly. It is hygroscopic; absorbed water changes the MW and actual concentration.
-
Stock Solubilization: Dissolve to 20 mM in DMSO. Vortex for 30 seconds. Sonicate for 5 minutes to ensure no micro-crystals remain.
-
Quality Check: Inspect the tube against a dark background. It must be crystal clear.
-
Assay Prep (The "Shift" Method):
-
Place the culture media/buffer in the tube first.
-
Vortex the buffer to create a vortex cone.
-
Inject the DMSO stock directly into the vortex (subsurface injection).
-
Why: This prevents the "droplet at the surface" effect where local concentration exceeds solubility.
-
References & Further Reading
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. (Discusses the Common Ion Effect in salt selection).
-
Way, L. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate.[2][3] (Practical discussion on DMSO/PBS dilution shock).
-
Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
PubChem Compound Summary. 3-(2-Chlorophenoxy)pyrrolidine hydrochloride.[4] (Structural and physicochemical data).
-
[4]
-
Disclaimer: This guide is intended for research use only. Solubility is highly context-dependent. Always perform a nephelometry or absorbance-based solubility curve (e.g., at 280 nm or 600 nm) in your specific assay buffer before running valuable screens.
Sources
Overcoming hygroscopic challenges of pyrrolidine hydrochloride salts
Topic: Overcoming Hygroscopic Challenges & Handling Protocols Ticket ID: PYR-HCL-001 Status: Open / Resolved Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Pyrrolidine hydrochloride (Pyr[1][2][3][4][5][6]·HCl) is a secondary amine salt notorious for its deliquescent nature.[1][6] Unlike simple surface adsorption, this salt undergoes a phase change from solid to liquid upon exposure to ambient humidity (
This guide provides field-proven protocols to diagnose , recover , and prevent moisture-induced degradation.[1][6]
Module 1: Diagnosis & Characterization
How do I know if my salt is compromised?
Visual & Olfactory Indicators
| Status | Visual Appearance | Olfactory Cue | Action Required |
| Optimal | Free-flowing white crystalline powder.[1][6] | Faint/Odorless.[1][6] | Proceed to use. |
| Compromised (Stage 1) | Clumping, sticking to spatula/glass.[1][6] | Faint amine odor.[1][6][7] | Dry immediately (Protocol A).[1][6] |
| Critical (Stage 2) | "Melted" look, liquid layer, yellowing.[1][6] | Strong "fishy" or ammonia-like odor.[1][6][7] | Chemical Rescue (Protocol B). |
The "Cat-Pee" Smell: A Warning Sign
Q: Why does my bottle smell like cat urine?
A: Pure Pyr[1]·HCl should be relatively odorless.[1] A strong odor indicates hydrolysis or free-basing .[1][6] Moisture facilitates the dissociation of the salt:
Module 2: Recovery Protocols (The "Fix")
My salt is wet. How do I save it?
Protocol A: Vacuum Oven Drying (Mild Contamination)
Use when: Material is clumping but not liquid.[1][6]
-
Preparation: Spread salt thinly on a glass petri dish. Avoid aluminum foil (corrosion risk from HCl).[1][6]
-
Conditions: Set vacuum oven to 60°C .
-
Vacuum: Apply full vacuum (
). -
Duration: Dry for 4–6 hours.
-
Cooling: Critical Step. Vent oven with dry nitrogen or argon.[1][6] Do not vent with ambient air, or the hot salt will avidly re-absorb moisture.[1][6] Cap immediately.
Protocol B: Azeotropic Rescue (Severe Deliquescence)
Use when: Material has turned into a syrup or sticky gum.[1][6] Mechanism: Toluene forms a low-boiling azeotrope with water (85°C, 20% water), physically carrying moisture out of the salt lattice.[1][6] Pyr·HCl is insoluble in toluene, allowing it to precipitate as a powder once dry.[1][6]
Step-by-Step:
-
Dissolution/Suspension: Transfer the wet "goo" into a round-bottom flask. Add Toluene (10 mL per gram of salt).
-
Agitation: Stir vigorously. The salt will not dissolve; it will form a suspension.[1]
-
Evaporation: Use a rotary evaporator (Rotovap).
-
Chase: As toluene evaporates, it carries water with it.[1][6] The gummy residue will begin to turn into a white solid.[1]
-
Repeat: Add fresh toluene and repeat 2–3 times until the solid is a fine, free-flowing powder.
-
Final Dry: Place the flask on a high-vacuum manifold (Schlenk line) for 2 hours to remove trace toluene.
Module 3: Prevention & Handling
How do I stop this from happening again?
Workflow Visualization: The Moisture Defense System
The following diagram outlines the decision logic for handling hygroscopic amine salts.
Caption: Logic flow for diagnosing salt condition and selecting the appropriate weighing/handling methodology.
Weighing Techniques
Q: I don't have a glovebox. How do I weigh it accurately? A: Use the "Difference Weighing" method.
-
Dry the salt in a Schlenk flask.
-
Take the entire closed flask to the balance. Record Weight A.
-
Rapidly pour an estimated amount into your reaction vessel.[1][6]
-
Immediately close the flask and weigh again. Record Weight B.
-
Added Amount = A - B.
-
Why? This prevents the salt remaining in the stock bottle from absorbing moisture during the weighing process.[1]
-
Module 4: Advanced Engineering (Salt Selection)
Is there a better way?
If hygroscopicity is causing persistent process failures, consider Salt Switching .[1][6] The hydrochloride salt is often chosen by default, but other counter-ions offer superior physical properties.[1][6]
Comparative Salt Properties
| Salt Form | Hygroscopicity | Crystallinity | Solubility (Organic) | Recommendation |
| Hydrochloride | High (Deliquescent) | Moderate | Low | Standard, but difficult.[1][6] |
| Oxalate | Low | High | Very Low | Best for storage/purification. |
| Fumarate | Low | High | Low | Good non-toxic alternative.[6] |
| Mesylate | Moderate | High | Moderate | Good for solubility balance.[1][6] |
Strategic Decision Tree: Counter-Ion Selection
Caption: Decision matrix for selecting alternative pyrrolidine salts based on application requirements.
References
-
Benchchem Technical Support. (n.d.).[1][6] Effective Drying of Aniline Hydrochloride Salts. Retrieved from [1][6]
-
ChemicalBook. (2024).[1][6][8] Pyrrolidine Hydrochloride Properties and Safety. Retrieved from [1][6]
-
National Institutes of Health (NIH). (2017).[1][6] Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions. Retrieved from [1][6]
-
Sigma-Aldrich (MilliporeSigma). (2025).[1][6] Determination of Water Content in Amino Acids Using Karl Fischer Titration. Retrieved from [1][6]
-
Scientific Gear. (2012). Karl Fischer Over Titration and 7 things you should know about it. Retrieved from [1][6]
-
ResearchGate. (2016).[1][6] How to isolate a very hygroscopic salt from a reaction solution? Retrieved from [1][6]
Sources
- 1. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 [chemicalbook.com]
- 2. (R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemscene.com [chemscene.com]
- 5. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]
- 6. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
Validation & Comparative
Difference in bioactivity between free base and HCl salt of 3-(2-Chlorophenoxy)-pyrrolidine
Content Type: Technical Comparison & Application Guide Subject: 3-(2-Chlorophenoxy)-pyrrolidine (CAS: 1185298-15-0 / 900572-39-6) Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists
Executive Summary: The "Active Moiety" Paradox
For researchers working with 3-(2-Chlorophenoxy)-pyrrolidine , a common scaffold in norepinephrine reuptake inhibitor (NRI) and analgesic design, the choice between the Free Base and the Hydrochloride (HCl) Salt is often dictated by logistics rather than intrinsic pharmacology.
The Bottom Line:
-
Bioequivalence: In physiological buffers (pH 7.4), both forms converge to the same protonated cation. Intrinsic receptor binding (
) is identical. -
The Divergence: The "difference" in bioactivity is almost exclusively an artifact of solubility limits (Free Base) or pH-induced toxicity (HCl Salt) in specific assay formats.
This guide details how to select the correct form to prevent false negatives in your screening cascades.
Physicochemical Divergence
The fundamental difference lies in the lattice energy and ionization state prior to dissolution. The pyrrolidine nitrogen is a secondary amine with a pKa of approximately 9.0–9.5.
Comparative Properties Table
| Feature | Free Base | HCl Salt |
| State (RT) | Viscous Oil or Low-Melting Solid | Crystalline Solid |
| Water Solubility | Low (< 1 mg/mL) | High (> 50 mg/mL) |
| Lipophilicity (LogP) | ~2.7 (High) | - (Dissociates in water) |
| Stability | Prone to oxidation (N-oxide formation) | High (Ionic lattice protects amine) |
| Hygroscopicity | Low | Moderate to High |
| Primary Use | Permeability Assays (PAMPA), Synthesis | Aqueous Bioassays, In Vivo dosing |
Critical Insight: The Free Base is often preferred for synthesis (acylation/alkylation reactions) to avoid the need for an extra neutralization step. The HCl salt is preferred for biological storage due to resistance to oxidation.
Bioactivity Analysis: Intrinsic vs. Apparent
The Convergence Principle
Once dissolved in a buffered aqueous environment (e.g., PBS at pH 7.4), the "memory" of the solid form is lost. The ratio of protonated to unprotonated amine is governed solely by the Henderson-Hasselbalch equation:
Since the pKa of the pyrrolidine nitrogen is ~9.5, at pH 7.4, >99% of the molecule exists as the protonated cation , regardless of whether you started with the Free Base or the HCl salt.
The "False" Bioactivity Gap
Discrepancies in reported IC50/EC50 values between the two forms usually stem from two experimental errors:
-
Solubility Crash (Free Base):
-
Scenario: You dissolve the Free Base in DMSO and spike it into aqueous media.
-
Artifact: The hydrophobic free base precipitates as micro-colloids. The effective concentration drops, leading to a false low potency (higher IC50).
-
-
Acidification Toxicity (HCl Salt):
-
Scenario: You add high concentrations (>100 µM) of the HCl salt to a weakly buffered assay (e.g., unbuffered saline or low-capacity media).
-
Artifact: The HCl dissociates, lowering the pH. Cell death or receptor conformational changes occur due to acidity, not the ligand. This leads to false high potency or non-specific toxicity.
-
Visualizing the Pathway
The following diagram illustrates how both forms feed into the same pharmacological pool, provided dissolution is managed correctly.
Figure 1: The Bioequivalence Convergence Pathway. Note that regardless of the starting material, the active species at physiological pH is identical.
Experimental Protocols
Protocol: Selecting the Right Form for Your Assay
Use the decision matrix below to select the optimal form.
Figure 2: Assay-Specific Form Selection Guide.
Stock Solution Preparation (Standardized)
For HCl Salt (Preferred for general screening):
-
Weigh the crystalline solid.
-
Dissolve in Milli-Q water or PBS to create a 10 mM stock.
-
Validation: Check pH. If < 5.0, adjust with dilute NaOH or dilute the stock further into buffered media immediately.
For Free Base (Preferred for lipophilicity studies):
-
Weigh the viscous oil (density approx 1.1 g/mL).
-
Dissolve in 100% DMSO to create a 10 mM stock.
-
Validation: Ensure no phase separation occurs.
-
Assay Step: When spiking into aqueous media, ensure final DMSO concentration is < 0.5% to prevent cytotoxicity.
Conversion Protocol (Salt Free Base)
If you only have the HCl salt but need the Free Base for a specific chemical reaction or PAMPA assay:
-
Dissolve: Dissolve 100 mg of 3-(2-Chlorophenoxy)-pyrrolidine HCl in 5 mL water.
-
Basify: Add 1M NaOH dropwise until pH reaches ~12. The solution will become cloudy as the Free Base oils out.
-
Extract: Add 5 mL Dichloromethane (DCM) or Ethyl Acetate. Shake and separate layers.
-
Dry: Collect the organic layer, dry over anhydrous
, and evaporate solvent in vacuo. -
Result: Clear, viscous oil (Free Base).
In Vivo Implications[1][2][3][4]
While in vitro binding is identical, in vivo performance differs significantly due to dissolution kinetics .
-
HCl Salt: Rapid dissolution in the stomach (gastric fluids). High
and shorter . -
Free Base: Slower dissolution rate (limited by surface area of the oil droplets). May show delayed absorption or lower total bioavailability (AUC) if not formulated in a lipid vehicle (e.g., corn oil or Tween-80).
Recommendation: For animal studies (IP or PO), always use the HCl salt dissolved in saline/water for consistent dosing, unless specifically testing a lipid-based slow-release formulation.
References
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection principles).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45075477, 3-(2-Chlorophenoxy)pyrrolidine hydrochloride.[2] [2]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. (Reference for amine pKa principles).
Sources
A Comparative Spectroscopic Guide to (R)-3-(2-Chlorophenoxy)-pyrrolidine and Its Structural Isomers
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of chiral molecules are cornerstones of rigorous scientific practice. (R)-3-(2-Chlorophenoxy)-pyrrolidine, a key building block in the synthesis of various pharmaceutical agents, presents a case study in the power of modern spectroscopic techniques. This guide provides an in-depth comparison of its spectroscopic characteristics with those of its structural isomers, offering a framework for confident identification and differentiation.
At its core, spectroscopic characterization is a process of interrogating a molecule with different forms of energy and interpreting the resulting absorption, emission, or fragmentation patterns. Each technique provides a unique piece of the structural puzzle. For a chiral molecule like (R)-3-(2-Chlorophenoxy)-pyrrolidine, these methods not only confirm the connectivity of atoms but also provide subtle clues about its three-dimensional arrangement.
This guide will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectroscopy data for (R)-3-(2-Chlorophenoxy)-pyrrolidine. Where experimental data is not publicly available, we will rely on predicted data and analysis of its constituent fragments—(R)-3-hydroxypyrrolidine and 2-chlorophenol—to provide a robust analytical framework. We will then compare these findings with data for its positional isomers, (R)-3-(3-Chlorophenoxy)-pyrrolidine and (R)-3-(4-Chlorophenoxy)-pyrrolidine, to highlight the distinguishing spectral features that arise from the seemingly minor change in the chlorine atom's position on the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy
Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data for (R)-3-(2-Chlorophenoxy)-pyrrolidine:
-
Aromatic Protons (6.8-7.5 ppm): The four protons on the 2-chlorophenyl ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns (multiplets). The proton ortho to the chlorine will be the most deshielded.
-
Pyrrolidine Ring Protons (2.0-4.0 ppm): The protons on the pyrrolidine ring will appear in this more upfield region. The proton attached to the carbon bearing the ether linkage (C3-H) will be the most deshielded of this group. The protons on the carbons adjacent to the nitrogen (C2-H and C5-H) will also be deshielded relative to the C4 protons.
-
N-H Proton (variable): The proton on the nitrogen atom will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Comparison with Positional Isomers:
The primary difference in the ¹H NMR spectra of the 3-chloro and 4-chloro isomers will be in the aromatic region. The symmetry of the 4-chlorophenoxy group will result in a simpler splitting pattern (two doublets) compared to the more complex multiplets of the 2-chloro and 3-chloro isomers.
| Compound | Aromatic Protons (ppm) | Pyrrolidine Ring Protons (ppm) |
| (R)-3-(2-Chlorophenoxy)-pyrrolidine (Predicted) | 6.8 - 7.5 (m) | 2.0 - 4.0 (m) |
| (R)-3-(3-Chlorophenoxy)-pyrrolidine (Predicted) | 6.7 - 7.3 (m) | 2.0 - 4.0 (m) |
| (R)-3-(4-Chlorophenoxy)-pyrrolidine (Predicted) | 6.8 (d), 7.2 (d) | 2.0 - 4.0 (m) |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the number of different types of carbon atoms in a molecule and their chemical environments.
Expected ¹³C NMR Data for (R)-3-(2-Chlorophenoxy)-pyrrolidine:
-
Aromatic Carbons (110-160 ppm): The six carbons of the chlorophenyl ring will resonate in this region. The carbon attached to the oxygen (C-O) will be the most deshielded, while the carbon attached to the chlorine (C-Cl) will also have a characteristic chemical shift.
-
Pyrrolidine Ring Carbons (25-70 ppm): The four carbons of the pyrrolidine ring will appear in this region. The carbon bearing the ether linkage (C3) will be the most deshielded.
Comparison with Positional Isomers:
The chemical shifts of the aromatic carbons will be the most telling feature to distinguish between the isomers. The specific shifts of the carbon atoms directly bonded to chlorine and oxygen will be diagnostic.
| Compound | Aromatic C-Cl (ppm) | Aromatic C-O (ppm) | Pyrrolidine C3 (ppm) |
| (R)-3-(2-Chlorophenoxy)-pyrrolidine (Predicted) | ~123 | ~154 | ~70 |
| (R)-3-(3-Chlorophenoxy)-pyrrolidine (Predicted) | ~135 | ~158 | ~70 |
| (R)-3-(4-Chlorophenoxy)-pyrrolidine (Predicted) | ~129 | ~156 | ~70 |
Experimental Protocols
General Procedure for Acquiring ¹H and ¹³C NMR Spectra
A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] The spectrum is recorded on a spectrometer, such as a Bruker Avance series instrument, operating at a field strength of 400 MHz or higher for ¹H NMR.
-
¹H NMR Spectroscopy: Spectra are typically recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1]
-
¹³C NMR Spectroscopy: Spectra are recorded with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure.
Expected Mass Spectrum of (R)-3-(2-Chlorophenoxy)-pyrrolidine:
The nominal molecular weight of (R)-3-(2-Chlorophenoxy)-pyrrolidine is 197.66 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 197. Due to the presence of chlorine, an isotopic peak at M+2 (m/z 199) with approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for a molecule containing one chlorine atom.
Common fragmentation pathways would likely involve the cleavage of the ether bond and fragmentation of the pyrrolidine ring.
Comparison with Positional Isomers:
The mass spectra of the positional isomers will be very similar, as they have the same molecular weight and will likely exhibit similar fragmentation patterns. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition.
| Compound | Molecular Ion (m/z) | Key Isotope Peak (m/z) |
| (R)-3-(2-Chlorophenoxy)-pyrrolidine | 197 | 199 |
| (R)-3-(3-Chlorophenoxy)-pyrrolidine | 197 | 199 |
| (R)-3-(4-Chlorophenoxy)-pyrrolidine | 197 | 199 |
Experimental Protocols
General Procedure for Acquiring a Mass Spectrum
A dilute solution of the sample is introduced into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used, while for less volatile or thermally sensitive compounds, liquid chromatography-mass spectrometry (LC-MS) with a soft ionization technique like electrospray ionization (ESI) is preferred.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Expected IR Spectrum of (R)-3-(2-Chlorophenoxy)-pyrrolidine:
-
N-H Stretch (around 3300-3500 cm⁻¹): A moderate to weak absorption in this region is characteristic of the secondary amine.
-
C-H Stretches (2850-3000 cm⁻¹): These absorptions are from the C-H bonds in the pyrrolidine ring and the aromatic ring.
-
Aromatic C=C Stretches (1400-1600 cm⁻¹): Several sharp bands in this region are indicative of the benzene ring.
-
C-O Stretch (1200-1300 cm⁻¹): A strong absorption corresponding to the aryl-alkyl ether linkage.
-
C-Cl Stretch (600-800 cm⁻¹): A strong absorption in the fingerprint region.
Comparison with Positional Isomers:
The main difference in the IR spectra of the isomers will be in the fingerprint region (below 1500 cm⁻¹), particularly the bands corresponding to the out-of-plane C-H bending of the substituted benzene ring. The position of these bands is sensitive to the substitution pattern.
| Compound | N-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| (R)-3-(2-Chlorophenoxy)-pyrrolidine (Predicted) | 3300-3500 | 1200-1300 | 600-800 |
| (R)-3-(3-Chlorophenoxy)-pyrrolidine (Predicted) | 3300-3500 | 1200-1300 | 600-800 |
| (R)-3-(4-Chlorophenoxy)-pyrrolidine (Predicted) | 3300-3500 | 1200-1300 | 600-800 |
Experimental Protocols
General Procedure for Acquiring an IR Spectrum
For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used, where the sample is placed directly on a crystal. For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
UV-Visible Spectroscopy: Examining the Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings.
Expected UV-Vis Spectrum of (R)-3-(2-Chlorophenoxy)-pyrrolidine:
The 2-chlorophenoxy moiety is the primary chromophore in this molecule. We would expect to see absorption maxima (λ_max) in the ultraviolet region, likely around 270-280 nm, which is characteristic of a substituted benzene ring.
Comparison with Positional Isomers:
The position of the chlorine atom will have a minor effect on the λ_max. The differences are often subtle and may not be sufficient for unambiguous identification without reference standards.
| Compound | λ_max (nm) (Predicted) |
| (R)-3-(2-Chlorophenoxy)-pyrrolidine | ~275 |
| (R)-3-(3-Chlorophenoxy)-pyrrolidine | ~278 |
| (R)-3-(4-Chlorophenoxy)-pyrrolidine | ~280 |
Experimental Protocols
General Procedure for Acquiring a UV-Vis Spectrum
A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.
Visualization of Experimental Workflows
Sources
Comparative SAR study of 2-chlorophenoxy vs 4-chlorophenoxy pyrrolidines
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Focus: Structure-Activity Relationship (SAR) optimization of pyrrolidine-based monoamine transporter inhibitors.
Executive Summary: The Ortho-Para Switch
In the optimization of pyrrolidine-based scaffolds—particularly for targets like the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT)—the positional isomerism of a chlorine substituent on a phenoxy ring is a critical decision point. This guide compares the 2-chlorophenoxy (ortho) and 4-chlorophenoxy (para) motifs.
While both modifications introduce lipophilicity and block metabolic soft spots, they drive divergent biological outcomes:
-
2-Chlorophenoxy (ortho): Primarily drives conformal restriction and subtype selectivity . The steric bulk at the ortho position forces the phenoxy ring out of coplanarity, often enhancing selectivity for NET over SERT.
-
4-Chlorophenoxy (para): Primarily drives potency via hydrophobic extension. It extends the pharmacophore into deep hydrophobic pockets (e.g., the S1/S2 sites of transporters), often increasing global affinity but sacrificing isoform selectivity.
Chemical Space & Property Analysis
The following table summarizes the physicochemical and biological shifts observed when switching from a 2-Cl to a 4-Cl substitution pattern on a 3-phenoxypyrrolidine scaffold.
| Feature | 2-Chlorophenoxy (Ortho) | 4-Chlorophenoxy (Para) | Mechanistic Driver |
| Conformation | Non-planar (Twisted) | Planar/Flexible | Ortho-Cl steric clash with ether oxygen lone pairs forces a twist (dihedral angle > 60°). |
| Metabolic Stability | High | Moderate to High | Ortho substitution blocks the most reactive hydroxylation site (P450 oxidation). Para blocks the distal site but leaves ortho open. |
| Solubility | Improved | Lower | Disrupted planarity in the ortho-isomer reduces crystal lattice energy, often enhancing aqueous solubility. |
| Binding Affinity | Selectivity-Driven | Potency-Driven | Para-Cl accesses deep hydrophobic pockets; Ortho-Cl imposes shape constraints that may exclude off-targets. |
| Electronic Effect | Inductive Withdrawal (-I) | Inductive (-I) + Resonance (+M) | Para-Cl can donate electron density back into the ring via resonance more effectively than the sterically twisted ortho-Cl. |
Detailed SAR Analysis
The "Ortho Effect" in Pyrrolidines
In 3-phenoxypyrrolidines (analogs of atomoxetine or nisoxetine), the ether linkage is the pivot point. Introducing a chlorine at the 2-position creates a "molecular lock."
-
Mechanism: The Van der Waals radius of Chlorine (1.75 Å) creates a steric clash with the pyrrolidine side chain or the ether oxygen. This restricts the rotation of the phenyl ring, locking the molecule into a specific bioactive conformation.
-
Outcome: This is often used to enhance selectivity . For example, in NRI (Norepinephrine Reuptake Inhibitor) design, this twist can prevent binding to the homologous SERT pocket, which may require a flatter conformation.
The "Para Extension"
Placing the chlorine at the 4-position extends the molecular vector along the principal axis.
-
Mechanism: This exploits the "Sigma-hole" effect and simple hydrophobic occupancy. Many GPCRs and transporters have a hydrophobic "backstop" in their binding pocket designed to accommodate lipophilic residues.
-
Outcome: This typically maximizes pIC50 . However, because this hydrophobic pocket is often conserved across protein families (e.g., NET, SERT, DAT), 4-Cl analogs frequently suffer from "promiscuity," hitting multiple targets with high affinity.
Experimental Protocols
A. Synthesis: Mitsunobu Coupling
The most robust method to generate these chiral ethers is the Mitsunobu reaction, which proceeds with Walden inversion. This protocol ensures enantiopurity, which is critical as the (S)- and (R)-pyrrolidines often exhibit distinct biological profiles.
Reagents:
-
Substrate: N-Boc-3-hydroxypyrrolidine (Chiral)
-
Nucleophile: 2-Chlorophenol OR 4-Chlorophenol
-
Coupling Agents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD) -
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Preparation: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) and the appropriate chlorophenol (1.1 eq) in anhydrous THF (0.2 M) under nitrogen atmosphere. Cool to 0°C.
-
Phosphine Addition: Add
(1.2 eq) to the solution. Stir for 10 minutes until fully dissolved. -
Azo Addition: Dropwise add DIAD (1.2 eq) over 20 minutes, maintaining temperature < 5°C. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1]
-
Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (
). Filter off the solid.[2] -
Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Deprotection: Treat the purified N-Boc intermediate with 4M HCl in Dioxane for 2 hours to yield the final amine hydrochloride salt.
B. In Vitro Binding Assay (NET vs. SERT)
To validate the SAR hypothesis (Selectivity vs. Potency), perform competitive radioligand binding assays.
Materials:
-
NET Source: Rat frontal cortex membranes or HEK293-hNET cells.
-
SERT Source: Rat cortical membranes or HEK293-hSERT cells.
-
Radioligands:
-Nisoxetine (NET, nM), -Citalopram (SERT, nM).
Protocol:
-
Incubation: Incubate membrane preparations (
protein) with radioligand (at concentration) and varying concentrations of the test compound ( to M) in TRIS-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. -
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation: .
Visualizations
Diagram 1: Synthetic Workflow (Mitsunobu Inversion)
This diagram illustrates the stereochemical inversion inherent in the synthesis, a critical detail for maintaining the correct 3D vector of the chlorophenoxy group.
Caption: Stereoselective synthesis via Mitsunobu coupling ensures the chlorophenoxy group is positioned with precise chirality.
Diagram 2: SAR Decision Logic
This decision tree guides the chemist on when to deploy the 2-Cl vs. 4-Cl substitution based on assay results.
Caption: Decision matrix for selecting chlorophenoxy substitution patterns based on lead optimization goals.
References
-
Van Orden, L. J., et al. (2013).[3] "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships."[3] Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.[3] Link
-
Smith, J. A., et al. (2013).[3] "Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor."[3][4] ACS Medicinal Chemistry Letters, 4(11). Link
-
Qneibi, M., et al. (2020). "Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists." ACS Omega, 5(8).[5] Link
-
Boström, J., et al. (2015).[6] "Para-chlorophenyl: A privileged substructure in drug discovery?" Journal of Medicinal Chemistry. (Contextual reference on the "Para-bias" in medicinal chemistry). Link
-
Enamine Ltd. "Synthesis of unique pyrrolidines for drug discovery." (General synthetic utility of the scaffold). Link
Sources
- 1. 3-(2-CHLOROPHENOXY)PYRROLIDINE HYDROCHLORIDE [synhet.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
